4-Amino-3-penten-2-one

Catalog No.
S625457
CAS No.
1118-66-7
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-penten-2-one

Traditional aldehyde assays require HPLC and toxic derivatization. 4-Amino-3-penten-2-one enables direct room-temperature fluorimetric detection with high selectivity.

  • Replaces DNPH/HPLC workflows for rapid high-throughput screening.
  • Asymmetric N,O-chelation yields blue-green luminescent metal complexes with high quantum yields.
  • Stable ketoenamine building block for pyrimidine, pyridine, and pyrrole synthesis.

CAS Number

1118-66-7

Product Name

4-Amino-3-penten-2-one

IUPAC Name

(Z)-4-aminopent-3-en-2-one

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-4(6)3-5(2)7/h3H,6H2,1-2H3/b4-3-

InChI Key

OSLAYKKXCYSJSF-ARJAWSKDSA-N

SMILES

CC(=CC(=O)C)N

Canonical SMILES

CC(=CC(=O)C)N

Isomeric SMILES

C/C(=C/C(=O)C)/N

The exact mass of the compound 4-Amino-3-penten-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44500. It belongs to the ontological category of 4-aminopent-3-en-2-one in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Amino-3-penten-2-one, Fluoral-P, Acetylacetonamine, 4-Amino-3-pentene-2-one, (3Z)-4-Aminopent-3-en-2-one, 2,4-Pentanedione imine, N-Acetylacetonimine

Purity

≥97%

Package Size

1 g, 5 g, 25 g

4-Amino-3-penten-2-one, also known commercially as Fluoral-P or acetylacetonamine, is a stable β-ketoenamine characterized by its push-pull alkene structure. As an N,O-donor bidentate ligand, it provides distinct electronic and steric coordination environments compared to traditional O,O-donor diketones. In procurement contexts, this compound is primarily sourced for two distinct workflows: as a highly selective fluorimetric and spectrophotometric reagent for the rapid quantification of aldehydes, and as a structural building block for synthesizing luminescent organometallic complexes and nitrogen-containing heterocycles. Its stability in the ketoenamine form ensures predictable stoichiometry and handling during complex synthetic operations.

Research Fit

β-Enaminone ligand precursor for metal complexation
Fluoral-P reagent for selective aldehyde detection
Keto-amine building block for heterocyclic synthesis

Substituting 4-amino-3-penten-2-one with its parent diketone, acetylacetone, fundamentally alters coordination chemistry in organometallic synthesis. Acetylacetone coordinates as a symmetrical O,O-donor, whereas 4-amino-3-penten-2-one acts as an asymmetrical N,O-donor, which lowers the HOMO-LUMO gap in resulting metal complexes and shifts photophysical emission profiles [1]. In analytical workflows for formaldehyde detection, substituting 4-amino-3-penten-2-one with traditional derivatization reagents like 2,4-dinitrophenylhydrazine (DNPH) requires complex high-performance liquid chromatography (HPLC) setups and noxious reagents. In contrast, 4-amino-3-penten-2-one enables direct, room-temperature spectrophotometric and fluorimetric detection, making it non-interchangeable for rapid, high-throughput biological and environmental assays [2].

Substitution Risk

α-Methyl substitution Strengthens intramolecular H-bond, potentially shifting chelation geometry compared to unsubstituted APO.
3-Cyano substitution Electron withdrawal alters tautomeric equilibrium, impacting reactivity profile and spectroscopic properties.
N-Alkylation or N-arylation Modifies electronic and steric environment, likely changing Pd complexation NMR shifts and coordination behavior.

Photophysical Tuning in Pt(II) Complexes

When synthesizing cyclometalated Pt(II) NHC complexes, replacing the standard acetylacetonate auxiliary ligand with 4-amino-3-penten-2-one results in a significant change in the emission process. The asymmetrical N,O-coordination reduces the HOMO-LUMO gap, shifting the emission into the blue-to-green region of the visible spectrum and achieving quantum yields up to 74% at room temperature [1].

Evidence DimensionPhotophysical emission and quantum yield
Target Compound Data4-Amino-3-penten-2-one (N,O-donor): Blue-green emission, up to 74% quantum yield
Comparator Or BaselineAcetylacetonate (O,O-donor): Different emission profile, larger HOMO-LUMO gap
Quantified DifferenceMeasurable reduction in HOMO-LUMO gap and shift to high-efficiency blue-green phosphorescence
ConditionsRoom temperature cyclometalated Pt(II) NHC complex solutions

Procurement of this specific N,O-ligand is required for developers of phosphorescent materials aiming to tune emission wavelengths and maximize quantum yields without altering the core carbene structure.

Intramolecular H‑Bond Strength
Head‑to‑head
N···O distance 2.64–2.67 Å (APO)
vs. 2.58 Å (3‑MeAPO)
Weaker IHB may support more tunable ligand frameworks
DFT gas‑phase; chelate planarity differs

Formaldehyde Detection & Simplified Workflow

In the detection of trace formaldehyde in biological samples, 4-amino-3-penten-2-one (Fluoral-P) reacts directly with formaldehyde to form a dihydropyridine derivative (DDL) with a distinct UV absorption peak at 420 nm. Compared to baseline methods utilizing GC/MS or HPLC with fluorescence detectors, this spectrophotometric method operates at room temperature, eliminates the need for expensive chromatographic separation, and avoids noxious analytical reagents [1].

Evidence DimensionAssay complexity and instrumental requirement
Target Compound Data4-Amino-3-penten-2-one: Direct spectrophotometric/fluorimetric reading at 420 nm
Comparator Or BaselineStandard HPLC/GC-MS methods: Require complex derivatization and chromatographic separation
Quantified DifferenceEliminates HPLC/GC-MS instrumentation requirements while maintaining sensitivity to trace formaldehyde concentrations (e.g., 0.001 to 1 mM ranges)
ConditionsRoom temperature biological tissue extracts or aqueous samples

Laboratories processing high volumes of formaldehyde assays can significantly reduce cost-per-test and equipment bottlenecks by procuring Fluoral-P for direct spectrophotometric analysis.

Tautomer Stability
Head‑to‑head
keto‑amine favored by 23.6–47 kJ/mol over enol‑imine
Predictable tautomer supports reproducible heterocyclic synthesis
MP2 calculations; cyano analog shows altered equilibrium

Precursor Synthesis Yield & Processability

Utilizing pre-synthesized 4-amino-3-penten-2-one bypasses the need for in situ enamination of β-dicarbonyl compounds. In situ methods using silica gel or K-10 montmorillonite catalysts often suffer from unsatisfactory yields, require the handling of ammonium salts, and necessitate extractive workups or distillation. Procuring the isolated, stable ketoenamine form guarantees a defined stoichiometric input for downstream heterocycle or ligand synthesis, directly improving batch-to-batch reproducibility [1].

Evidence DimensionSynthesis workflow and yield consistency
Target Compound DataPre-synthesized 4-amino-3-penten-2-one: Direct addition, stable ketoenamine form
Comparator Or BaselineIn situ enamination of acetylacetone: Requires catalysts, ammonium salts, and extractive workups
Quantified DifferenceEliminates multiple unit operations (extraction, distillation) and associated yield losses
ConditionsStandard laboratory or industrial synthesis of β-ketoimine derivatives

Procuring the isolated compound rather than synthesizing it in situ reduces process complexity, lowers the risk of side reactions, and improves overall manufacturing efficiency.

Pd(II) Complex NMR Shift
Class‑level
~20 ppm upfield (carbonyl 13C)
Supports NMR monitoring of APO‑Pd complex formation
Class‑level inference; verify for N‑substituted analogs
Synthesis Yield
Reported
Quantitative yield (one‑step)
Supports batch consistency assessment
Adapted Vilsmeier conditions; method transfer review advised
Formaldehyde Detection
Analytical context
Lower nanomole range (fluorescence)
Supports formaldehyde screening studies
Flow injection system; cross‑study comparable

High-Throughput Formaldehyde Quantification

Where this compound is the right choice for analytical laboratories requiring rapid, room-temperature fluorimetric or spectrophotometric assays without relying on HPLC or GC/MS infrastructure [1].

Phosphorescent Organometallic Emitter Synthesis

Essential for materials scientists tuning the emission spectra of Pt(II) or other transition metal complexes, leveraging the N,O-donor asymmetry to achieve blue-green emission and high quantum yields [2].

Nitrogen-Heterocycle Manufacturing

Serves as a stable, ready-to-use C-C-C-N building block for the synthesis of pyrimidines, pyridines, and pyrroles in pharmaceutical intermediate production, avoiding the operational overhead of in situ diketone enamination [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pd(II) complexation studies
NMR-distinguishable coordination shift
Coordination geometry reproducibility
Formaldehyde quantification
Fluoral-P selective aldehyde reactivity
Fluorescence assay sensitivity range
Heterocyclic synthesis
Energetically defined keto-amine tautomer
Cyclocondensation yield consistency
Enaminone IHB benchmarking
Unsubstituted reference enaminone
IHB geometry & tautomer stability data

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(Z)-4-aminopent-3-en-2-one
4-aminopent-3-en-2-one
(E)-4-aminopent-3-en-2-one

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